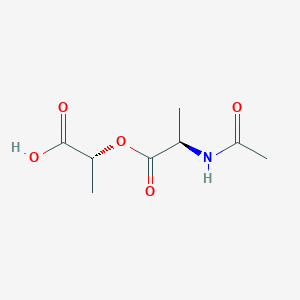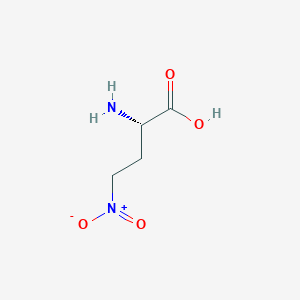
4-ニトロ-2-アミノ酪酸
説明
4-Nitro-2-aminobutyric acid is not directly mentioned in the provided papers. However, the papers discuss various amino acids and their derivatives, which can provide insights into the properties and reactions of structurally related compounds. For instance, 4-amino-4-cyanobutyric acid is identified as an intermediate in glutamate biosynthesis, suggesting that 4-nitro-2-aminobutyric acid could also be involved in or affect biological pathways .
Synthesis Analysis
The synthesis of amino acid derivatives is a common theme in the provided papers. For example, the synthesis of 4-amino-4-cyanobutyric acid involves the use of precursors such as K13C15N and succinic semialdehyde-14C, indicating that similar methods could potentially be applied to synthesize 4-nitro-2-aminobutyric acid . Additionally, the synthesis of various nickel(II) complexes with artificial amino acids, including l-2-aminobutyric acid, demonstrates the versatility of amino acids in forming coordination compounds, which could be relevant for the synthesis of metal complexes with 4-nitro-2-aminobutyric acid .
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their reactivity and function. The nickel(II) complexes mentioned in the papers show that the amino acids can adopt different coordination geometries, which could be informative when considering the molecular structure of 4-nitro-2-aminobutyric acid and its potential to form similar complexes .
Chemical Reactions Analysis
The reactivity of amino acids in nitrosation reactions is discussed, which is particularly relevant to 4-nitro-2-aminobutyric acid as it contains a nitro group . The rate of nitrosation and the formation of alkylating agents from amino acids are influenced by the position of the amino group, which could imply that the nitro group in 4-nitro-2-aminobutyric acid may affect its reactivity in similar reactions .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 4-nitro-2-aminobutyric acid, they do provide information on related compounds. For instance, the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids suggest that the nitro group can influence the coordination behavior and potentially the physical properties of the compounds . The nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates also provides insights into the reactivity of nitro-containing compounds, which could be extrapolated to understand the chemical behavior of 4-nitro-2-aminobutyric acid .
科学的研究の応用
1. 中枢神経系の神経伝達物質 GABA は、中枢神経系における主要な抑制性神経伝達物質として知られています . 神経ネットワークの興奮と抑制のバランスを維持する上で重要な役割を果たしています .
生理機能と免疫機能
GABA は、植物のライフサイクルにおける成長、発達、ストレス応答などの重要な活動の調節に関与しています . シナプス伝達の調節、神経発達とリラックスの促進、不眠症や抑うつ予防にも関連しています .
高血圧抑制効果
GABA には高血圧抑制効果があることが報告されています . そのため、高血圧の予防と治療のための潜在的な代替療法と考えられます .
糖尿病抑制効果
GABA には糖尿病抑制効果もあります . 糖尿病の予防と治療のための潜在的な代替療法となりえます .
抗がん作用
作用機序
Target of Action
The primary target of 4-Nitro-2-aminobutyric acid is the GABA transaminase enzyme . This enzyme is responsible for converting GABA back to glutamate . By inhibiting this enzyme, 4-Nitro-2-aminobutyric acid can effectively increase the levels of GABA, a key inhibitory neurotransmitter in the brain .
Mode of Action
4-Nitro-2-aminobutyric acid acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme that is different from the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . As a result, GABA levels in the brain are elevated .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitro-2-aminobutyric acid is the GABAergic system . This system is responsible for the production and regulation of GABA, a neurotransmitter that plays a crucial role in inhibitory signaling in the brain . By inhibiting GABA transaminase, 4-Nitro-2-aminobutyric acid disrupts the normal cycle of GABA production and reuptake, leading to increased levels of GABA .
Result of Action
The primary result of 4-Nitro-2-aminobutyric acid’s action is an increase in GABA levels in the brain . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For example, increased GABA levels can lead to enhanced inhibitory signaling in the brain, which can in turn affect processes such as mood regulation, anxiety, and sleep .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-2-aminobutyric acid. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or diseases, can also impact the compound’s efficacy .
将来の方向性
Recent advances in the study of γ-aminobutyric acid (GABA) shed light on developing GABA-enriched plant varieties and food products, and provide insights for efficient production of GABA through synthetic biology approaches . Unnatural amino acids like 4-Nitro-2-aminobutyric acid are valuable building blocks in the manufacture of a wide range of pharmaceuticals and exhibit biological activity as free acids .
特性
IUPAC Name |
(2S)-2-amino-4-nitrobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLEMIPIFWUCM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925533 | |
| Record name | 2-Amino-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126400-75-7 | |
| Record name | 4-Nitro-2-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




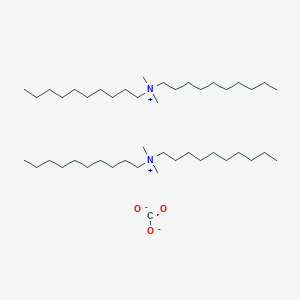
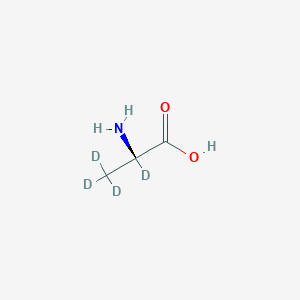
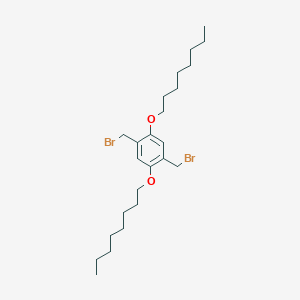
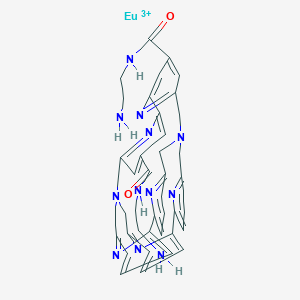

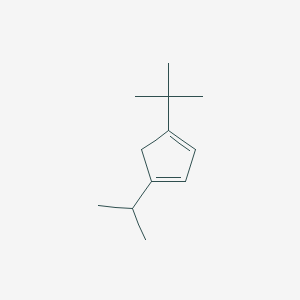
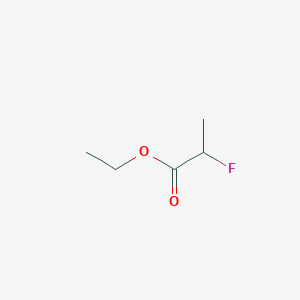
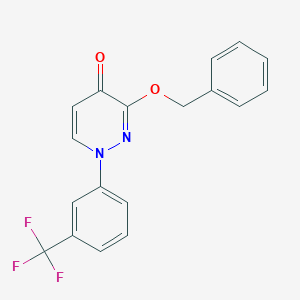
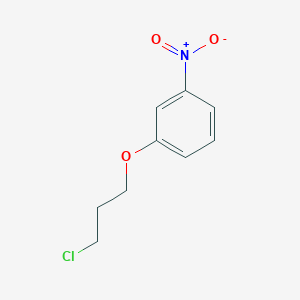
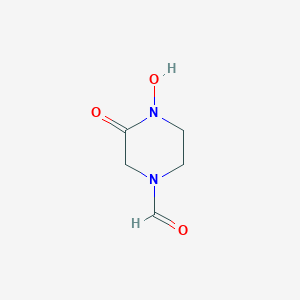
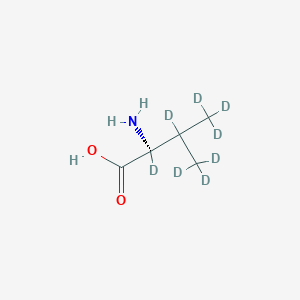
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
